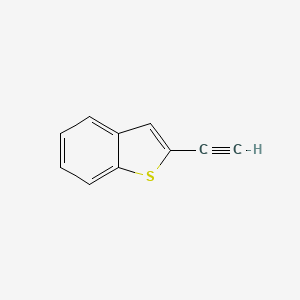

2-Ethynyl-1-benzothiophene

Description

2-Ethynyl-1-benzothiophene is a heterocyclic aromatic compound featuring a benzothiophene core substituted with an ethynyl (-C≡CH) group at the 2-position. The benzothiophene moiety consists of a fused benzene and thiophene ring, imparting unique electronic and steric properties. The ethynyl group enhances reactivity, making this compound a valuable intermediate in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloadditions) and materials science for constructing conjugated polymers or optoelectronic materials . Its planar structure and π-electron-rich system also facilitate applications in catalysis and ligand design.

Properties

IUPAC Name |

2-ethynyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOWLXJCKGPFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576119 | |

| Record name | 2-Ethynyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141580-93-0 | |

| Record name | 2-Ethynyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Ethynyl-1-benzothiophene typically involves coupling reactions and electrophilic cyclization reactions . One common method is the Sonogashira cross-coupling reaction, where 2-bromo-5-(4-methoxyphenyl)thiophene reacts with 1-ethynyl-2-(methylsulfanyl)benzene . This reaction is followed by electrophilic cyclization using iodine to obtain the desired benzothiophene derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-Ethynyl-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common, often using halogens or other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic cyclization reactions can yield a variety of functionalized benzothiophene derivatives .

Scientific Research Applications

Synthesis of 2-Ethynyl-1-benzothiophene Derivatives

The synthesis of this compound and its derivatives is achieved through various methodologies, including:

- Electrophilic Cyclization : This method involves the use of palladium-catalyzed reactions to form benzothiophene derivatives, which exhibit promising biological activities such as antimicrobial and antioxidant properties .

- Sonogashira Coupling : This approach allows for the regioselective synthesis of ethynyl-substituted benzothiophenes, enhancing their chemical diversity and potential therapeutic applications .

Biological Activities

The biological evaluation of this compound derivatives has revealed a range of pharmacological properties:

- Antimicrobial Activity : Several derivatives have demonstrated significant activity against various bacteria, including Staphylococcus aureus, with some compounds exhibiting minimal inhibitory concentrations (MICs) as low as 4 µg/mL . This highlights their potential as new antibiotic agents against resistant strains.

- Anticancer Properties : Compounds derived from this compound have shown promising anticancer activity. For instance, certain derivatives exhibited growth inhibition in multiple cancer cell lines with GI50 values ranging from 10 nM to over 100 nM, indicating their potential as effective anticancer agents .

- Antioxidant Effects : Some benzothiophene derivatives have been evaluated for their antioxidant capacities, surpassing the reference antioxidant trolox in efficacy. This suggests their utility in combating oxidative stress-related diseases .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

- Drug Development : The compound is part of several FDA-approved drugs, such as raloxifene and brexpiprazole, indicating its relevance in drug design and development . Its structural features allow for modifications that can enhance bioactivity and selectivity.

- Materials Science : Beyond medicinal applications, benzothiophenes are utilized in organic solar cells and light-emitting diodes (OLEDs), showcasing their versatility in materials chemistry .

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of benzothiophene derivatives and screened them against various microbial strains. The results indicated that certain compounds exhibited high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing the need for new antibiotics in the face of rising resistance .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, a library of benzothiophene acrylonitrile analogs was synthesized. These compounds were tested against multiple cancer cell lines, revealing potent growth inhibition and suggesting a mechanism involving tubulin interaction. The most effective compounds showed GI50 values under 10 nM across several cancer types .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-benzothiophene involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit lipid peroxidation and act as a potassium channel opener . Additionally, it can inhibit topoisomerase, an enzyme involved in DNA replication, which contributes to its anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethynyl-1-benzothiophene with three structurally related compounds, emphasizing functional groups, reactivity, and applications.

Structural Analogs and Functional Group Variations

Reactivity and Stability

- This compound : The ethynyl group enables rapid alkyne-based reactions (e.g., cycloadditions), while the sulfur atom stabilizes radical intermediates. Its planar structure favors π-π stacking in materials.

- 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone: The β-keto-sulfone group acts as a soft nucleophile, facilitating C–S bond formation in Michael additions . However, sulfones are less reactive than alkynes in cycloadditions.

- 1-(2-Amino-6-nitrophenyl)ethanone: The nitro group deactivates the ring, reducing electrophilic substitution but promoting redox reactions. The amine group allows diazotization for azo-dye synthesis.

Hazard and Handling Considerations

- This compound: Limited hazard data, but alkynes generally require inert atmospheres to prevent polymerization.

- 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone: No specific hazards reported, but sulfones may release SO₂ under decomposition .

- 1-(2-Amino-6-nitrophenyl)ethanone: Toxicity unclassified, but nitroaromatics are often mutagenic; precautions against dust inhalation are advised (P261) .

- Benzoin : Low acute toxicity but may cause eye/skin irritation (CAS 119-53-9) .

Biological Activity

2-Ethynyl-1-benzothiophene is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a benzothiophene core with an ethynyl group at the 2-position. The molecular formula is C10H8S, which contributes to its unique electronic properties and potential biological activities. The compound is primarily used as a building block in synthesizing more complex heteroaromatic compounds, which are essential in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Notably, it has shown effectiveness against:

- Candida albicans

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

These findings suggest its potential use as an antimicrobial agent in pharmaceutical applications .

Anti-Cancer Activity

Benzothiophene derivatives, including this compound, have been explored for their anti-cancer properties. Studies have indicated that these compounds may inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis

- Inhibition of cell migration and invasion

- Modulation of signaling pathways associated with cancer progression

The compound's structural features allow it to interact with multiple cellular targets, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory and Antioxidant Effects

The compound has also been recognized for its anti-inflammatory and antioxidant properties. It may inhibit lipid peroxidation and act as a potassium channel opener, contributing to its protective effects against oxidative stress and inflammation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Lipid Peroxidation Inhibition : The compound may reduce oxidative damage by inhibiting lipid peroxidation processes.

- Potassium Channel Modulation : It acts as a potassium channel opener, which can influence cellular excitability and signaling pathways.

These mechanisms underscore the compound's potential therapeutic applications across different medical fields .

Case Studies and Research Findings

Several studies have highlighted the pharmacological activities of benzothiophene derivatives. For instance:

- Pharmacological Review : A comprehensive review published in 2023 summarized the biological activities of benzothiophene derivatives, emphasizing their roles in anti-inflammatory, antibacterial, anticancer, and antifungal therapies. The review compiled data from various studies conducted between 2002 and 2024, providing insights into their medicinal uses .

- Synthesis and Evaluation : A study focused on synthesizing substituted benzothiophenes via electrophilic sulfur-mediated reactions demonstrated high yields and significant biological activity against cancer cell lines. This research supports the idea that structural modifications can enhance the bioactivity of benzothiophene derivatives .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 5-Ethynyl-1-benzothiophene | Benzothiophene core with ethynyl at 5-position | Notable antibacterial activity |

| 2-Ethynylbenzothiazole | Benzothiazole core with ethynyl group | Exhibits different electronic properties |

| 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Amino substitution enhances solubility | Higher antibacterial activity noted |

This table illustrates the diversity among benzothiophene derivatives and their varying biological activities based on structural modifications.

Q & A

Q. How can researchers identify authoritative literature on this compound while avoiding unreliable sources?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., J. Med. Chem., Org. Lett.) and databases:

- Reaxys/Scifinder : Filter for articles with ≥3 citations/year.

- PubChem/EPA DSSTox : Validate physicochemical data against experimental values (e.g., logP, solubility) .

- Avoid : Non-peer-reviewed platforms (e.g., BenchChem) per academic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.